molecular formula C12H15N5O B2403290 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one CAS No. 694507-77-2

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one

Cat. No. B2403290
CAS RN: 694507-77-2
M. Wt: 245.286
InChI Key: JUKCAZNRXXXWQP-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one, also known as metamitron, is a pesticide with low polarity and hydrophobic in nature . It is a yellowish, odourless crystal .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N4O . The InChI code is 1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 . More detailed structural analysis would require advanced computational chemistry tools.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 167-170 °C . It has a molecular weight of 202.21 . It is hydrophobic in nature and has a pKa value of 2.9 . It is slightly soluble in water with a solubility of 1.7 g/l at 20 °C .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. As it is known to be a pesticide , it likely interacts with biological systems to exert its effects. More research is needed to elucidate the specific mechanism of action.

Safety and Hazards

The compound is classified as a hazard, but specific hazard classifications and safety information are not available in the current resources . As a pesticide, it should be handled with care to avoid exposure.

properties

IUPAC Name

4-amino-6-methyl-3-(2-phenylethylamino)-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-11(18)17(13)12(16-15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCAZNRXXXWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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